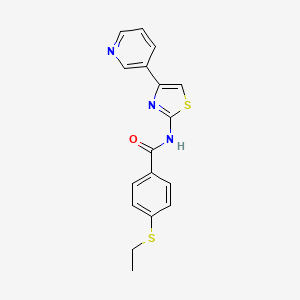

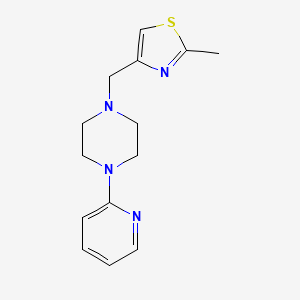

![molecular formula C20H23ClN2O4S B2822976 3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690245-47-7](/img/structure/B2822976.png)

3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Carbonic Anhydrase Inhibition for Anticancer Applications

A study reported the synthesis of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, substituting with dimethylamine and morpholine, demonstrating their efficiency as carbonic anhydrase (CA) inhibitors. These compounds, including 3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide variants, were tested against physiologically relevant human CA isoforms. The findings suggest that certain compounds showed high selectivity and potency against hCA IX, a validated drug target for anticancer and antimetastatic agents. This indicates a potential avenue for the development of new anticancer drugs utilizing these compounds' CA inhibitory properties (Lolak et al., 2019).

Antioxidant and Enzyme Inhibition Properties

Another research explored the antioxidant properties and enzyme inhibitory potential of benzenesulfonamides incorporating 1,3,5-triazine moieties and morpholine. These compounds were assessed for their antioxidant capacity using various assays and tested as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase, enzymes linked to neurodegenerative diseases and pigmentation disorders. The study highlights the compounds' moderate antioxidant activities and significant inhibitory effects on the mentioned enzymes, suggesting their potential in treating diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).

Metalation and Synthetic Applications

An account on the use of benzenesulfonamide as a Directed Metalation Group (DMG) showcases its synthetic utility in organic chemistry. The paper discusses the applications of metalated sulfonamides in heterocyclic synthesis, highlighting the versatility and potential of benzenesulfonamide derivatives, like this compound, in constructing complex organic molecules. This illustrates the compound's importance beyond its biological activities, serving as a valuable tool in synthetic organic chemistry (Familoni, 2002).

特性

IUPAC Name |

3-chloro-N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-14-12-23(13-15(2)27-14)20(24)17-8-6-16(7-9-17)11-22-28(25,26)19-5-3-4-18(21)10-19/h3-10,14-15,22H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYJPZCURRXREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822894.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2822895.png)

![2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one](/img/structure/B2822899.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2822909.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)